3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one

Catalog No.
S2710120
CAS No.
1789728-01-3
M.F
C8H6ClNO
M. Wt
167.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one

CAS Number

1789728-01-3

Product Name

3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one

IUPAC Name

3-chloro-5,6-dihydrocyclopenta[c]pyridin-7-one

Molecular Formula

C8H6ClNO

Molecular Weight

167.59

InChI

InChI=1S/C8H6ClNO/c9-8-3-5-1-2-7(11)6(5)4-10-8/h3-4H,1-2H2

InChI Key

IFLYOMGKTMVBHU-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CN=C(C=C21)Cl

Solubility

not available

While the compound can be found listed in chemical databases like PubChem [], and suppliers like Ambeed [], there is no documented research readily available on its specific uses.

Potential Research Areas

Given the structural similarities to other heterocyclic compounds with established research applications, 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one could be explored in various areas of scientific research, including:

  • Medicinal Chemistry: The presence of the pyridine and ketone functional groups suggests potential for this compound to be investigated for its biological activity, such as its ability to interact with specific enzymes or receptors in the body. However, further research is needed to determine its specific therapeutic potential.
  • Organic Synthesis: This compound could be used as a building block for the synthesis of more complex molecules with potential applications in various fields, such as drug discovery or materials science.

3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one is a heterocyclic compound characterized by a fused cyclopentane and pyridine structure. Its molecular formula is C8H6ClNO, with a molecular weight of 167.59 g/mol. The compound features a chloro substituent at the 3-position and a carbonyl group at the 7-position, contributing to its unique chemical properties. The structure can be represented by the following SMILES notation: O=C1CCC2=CC(Cl)=CN=C21 .

  • No information available regarding the mechanism of action in biological systems [, ].
  • No data available on toxicity, flammability, or reactivity [, ].

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.
  • Oxidation: This compound can undergo oxidation using agents like t-butyl hydroperoxide in the presence of manganese triflate, yielding oxidized derivatives .
  • Reduction: Reduction reactions are feasible with reducing agents like sodium borohydride, resulting in reduced forms of the compound .

These reactions enable the synthesis of various functionalized derivatives, expanding the compound's utility in research and industrial applications.

The synthesis of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one typically involves multicomponent reactions. A common synthetic route includes:

  • Condensation: The reaction of malononitrile with hydrogen sulfide and aldehydes.
  • Cyclotransamination: Followed by alkylation to form the cyclopentane structure.
  • Final Modifications: Further reactions can introduce the chloro substituent and carbonyl group .

In industrial settings, continuous flow reactors may be employed to optimize yields and purity.

3-Chloro-5H-cyclopenta[c]pyridin-7(6H)-one has potential applications in various fields:

  • Pharmaceutical Research: Its structural similarity to other biologically active compounds makes it a candidate for drug development.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

Despite limited documented uses, its unique properties suggest opportunities for exploration in scientific research .

Several compounds share structural similarities with 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one. Notable examples include:

Compound NameSimilarity IndexUnique Features
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine0.94Contains different substituents affecting reactivity
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one0.83Lacks chloro substituent; different biological activity
2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin0.79Methyl group alters hydrophobicity and reactivity
5H-Cyclopenta[c]pyridin-7(6H)-one0.71No chloro substituent; simpler structure

The uniqueness of 3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one lies in its specific combination of functional groups that impart distinct chemical and biological properties compared to these similar compounds .

XLogP3

1.6

Dates

Modify: 2023-08-16

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